

Foundational Research on Onium Salt Co-Initiators: A Technical Guide

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Introduction

Onium salts are a class of compounds that have garnered significant attention as highly efficient co-initiators in photopolymerization reactions. Their ability to generate reactive species—either radicals or strong acids—upon exposure to light makes them invaluable in a myriad of applications, from industrial coatings and 3D printing to the synthesis of biocompatible materials for drug delivery and tissue engineering. This technical guide provides an in-depth exploration of the foundational research on onium salt co-initiators, focusing on their mechanisms of action, quantitative performance data, and detailed experimental protocols for their characterization and use.

Onium salts, which include varieties such as iodonium, sulfonium, phosphonium, and pyridinium salts, can initiate polymerization through two primary pathways.^[1] In direct photoinitiation, the onium salt itself absorbs a photon and undergoes photolysis. This cleavage can be reversible, as seen with phenacylsulfonium compounds, or irreversible, leading to the complete fragmentation of the photoinitiator.^[1] Alternatively, and more commonly in systems with visible light curing, onium salts act as co-initiators in conjunction with a photosensitizer. In these multi-component systems, the photosensitizer absorbs light at a longer wavelength and, in its excited state, transfers an electron to the onium salt. This electron transfer induces the decomposition of the onium salt, producing the species that initiate polymerization. This latter mechanism is often referred to as free-radical promoted cationic polymerization (FRPCP). The

choice of onium salt, specifically its cation and counter-anion, significantly influences the polymerization kinetics and the properties of the resulting polymer.

Quantitative Data on Onium Salt Co-Initiator Performance

The efficiency of onium salt co-initiators is a critical parameter in the design of photopolymerization systems. This efficiency can be quantified by various parameters, including the rate of polymerization (R_p), the final monomer conversion, and the photoinitiation index. The following tables summarize quantitative data from foundational research, providing a comparative overview of different onium salt systems under various experimental conditions.

Photosensitizer	Onium Salt Co-initiator	Monomer	Light Source	Rate of Polymerization (Rp) (s ⁻¹)	Final Conversion (%)	Reference
Camphorquinone (CQ)	Diphenyliodonium	Dental Adhesive Resin (Bis-GMA, TEGDMA, HEMA)	Not Specified	Increased with onium salt addition	Increased with onium salt addition	[2]
	Hexafluorophosphate					
1,3-bis(phenylaminomino)squaraine (SQ)	Lammonium n-butyltriphenylborate (B2)	Trimethylol propane Triacrylate (TMPTA)	300-500 nm	-	Low	[3][4]
1,3-bis(phenylaminomino)squaraine (SQ)	Diphenyliodonium Salt (I2)	Trimethylol propane Triacrylate (TMPTA)	300-500 nm	-	-	[3][4]
1,3-bis(phenylaminomino)squaraine (SQ)	I2/B2 (Ternary System)	Trimethylol propane Triacrylate (TMPTA)	300-500 nm	Higher than binary systems	Higher than binary systems	[3][4]
Not Specified	Triarylsulfonium Hexafluorophosphate (TAS-PF6 B)	Triethylene Glycol Divinyl Ether (TEGDVE)	Medium Pressure Mercury Lamp	0.56 (at 1% initiator)	77.8 (at 1% initiator)	[5]

Onium Salt Cation	Counter-anion	Monomer	Light Source	Monomer Conversion (%)	Spectral Overlap (L)	Reference
Iodonium	Hexafluoro antimonate (SbF_6^-)	Epoxide (EDS)	Mercury Arc Lamp	High	Low	[6]
Sulfonium	Hexafluoro antimonate (SbF_6^-)	Epoxide (EDS)	Mercury Arc Lamp	High	~10x higher than iodonium	[6]
Iodonium	Hexafluoro phosphate (PF_6^-)	Epoxide (EDS)	Mercury Arc Lamp	Moderate	Low	[6]
Iodonium	Tetrakis(phenyl)fluorophenyl)borate	Epoxide (EDS)	Mercury Arc Lamp	Moderate	Low	[6]

Experimental Protocols

Synthesis of Diaryliodonium Salts

This protocol is adapted from procedures for the one-pot synthesis of diaryliodonium triflates.[7]

Materials:

- Aryl iodide (e.g., 4-iodotoluene)
- Arene (e.g., toluene)
- meta-Chloroperbenzoic acid (m-CPBA)
- Trifluoromethanesulfonic acid (TfOH)
- Dichloromethane (DCM) or Dichloroethane (DCE)
- Diethyl ether (Et_2O)

- Argon or Nitrogen gas
- Standard glassware (volumetric flasks, syringes, magnetic stirrer)

Procedure:

- Preparation of Reactant Solutions:
 - In a 25 mL oven-dried volumetric flask, dissolve the aryl iodide (5.0 mmol) and the arene (5.5 mmol) in the chosen solvent (DCE or DCM) to a final volume of 25 mL.
 - In a separate 25 mL oven-dried volumetric flask, dissolve m-CPBA (5.5 mmol for electron-neutral/rich arenes, 6.5 mmol for electron-deficient arenes) in the same solvent to a final volume of 25 mL.
 - Fit both flasks with septa and degas by alternating between vacuum and an inert gas (argon or nitrogen) backfill.
- Reaction Setup:
 - Draw both solutions into separate 30 mL syringes and place them on a syringe pump.
 - Connect the syringes to a T-mixer which then feeds into a reaction coil of appropriate length for the desired residence time.
 - The output of the reaction coil should be directed into a flask containing a stirred solution of TfOH (2 equivalents) in the reaction solvent, cooled in an ice bath.
- Reaction Execution (Flow Synthesis):
 - Set the syringe pump to deliver the two reactant solutions at a flow rate that achieves the desired residence time within the reaction coil (typically ranging from 2 to 60 seconds).
 - Collect the output from the reaction coil in the cooled TfOH solution.
- Work-up and Isolation:
 - After the addition is complete, allow the reaction mixture to stir for an additional 2 hours.

- Concentrate the mixture under reduced pressure to remove the solvent.
- Add diethyl ether to the residue to precipitate the diaryliodonium salt.
- Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Monitoring Photopolymerization Kinetics with Real-Time FT-IR Spectroscopy

This protocol provides a general method for monitoring the photopolymerization of monomers using real-time Fourier-Transform Infrared (FT-IR) spectroscopy.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials and Equipment:

- FT-IR spectrometer with a rapid scan capability
- UV/Visible light source (e.g., mercury lamp, LED) with a light guide
- Sample holder (e.g., KBr plates, ATR crystal)
- Monomer formulation containing the onium salt co-initiator and photosensitizer
- Micropipette or film applicator

Procedure:

- Sample Preparation:
 - Prepare the photopolymerizable formulation by thoroughly mixing the monomer(s), photosensitizer, and onium salt co-initiator. If necessary, dissolve components in a volatile solvent and subsequently remove it under vacuum.
 - Apply a thin film of the formulation onto the FT-IR sample holder. For transmission measurements, a drop of the liquid resin can be sandwiched between two KBr plates. For Attenuated Total Reflectance (ATR) measurements, a drop is placed directly on the ATR crystal. The thickness of the film can be controlled using a film applicator.
- FT-IR Setup:

- Place the sample holder in the FT-IR spectrometer.
- Position the light guide from the UV/Visible source so that it illuminates the sample. Ensure the light intensity is known and controlled.
- Data Acquisition:
 - Collect a background spectrum before polymerization.
 - Initiate real-time data collection, acquiring multiple spectra per second.
 - After a short delay (e.g., 10 seconds) to establish a baseline, turn on the light source to initiate photopolymerization.
 - Continue collecting spectra for the desired duration of the polymerization reaction.
- Data Analysis:
 - Monitor the decrease in the absorbance of a characteristic peak of the polymerizable functional group (e.g., the C=C stretching vibration around 1637 cm^{-1} for acrylates, or the epoxy ring vibration around 915 cm^{-1}).
 - Calculate the degree of conversion at each time point using the following formula:
$$\text{Conversion (\%)} = [(A_0 - A_t) / A_0] * 100$$
 where A_0 is the initial peak area and A_t is the peak area at time t .
 - Plot the conversion as a function of time to obtain the polymerization kinetics. The rate of polymerization (R_p) can be determined from the slope of this curve.

Characterization of Photopolymerization by Photo-Differential Scanning Calorimetry (Photo-DSC)

This protocol outlines the use of Photo-DSC to measure the heat flow associated with photopolymerization.[\[11\]](#)[\[12\]](#)

Materials and Equipment:

- Differential Scanning Calorimeter equipped with a UV/Visible light source (Photo-DSC)

- Aluminum DSC pans and lids
- Monomer formulation
- Micropipette

Procedure:

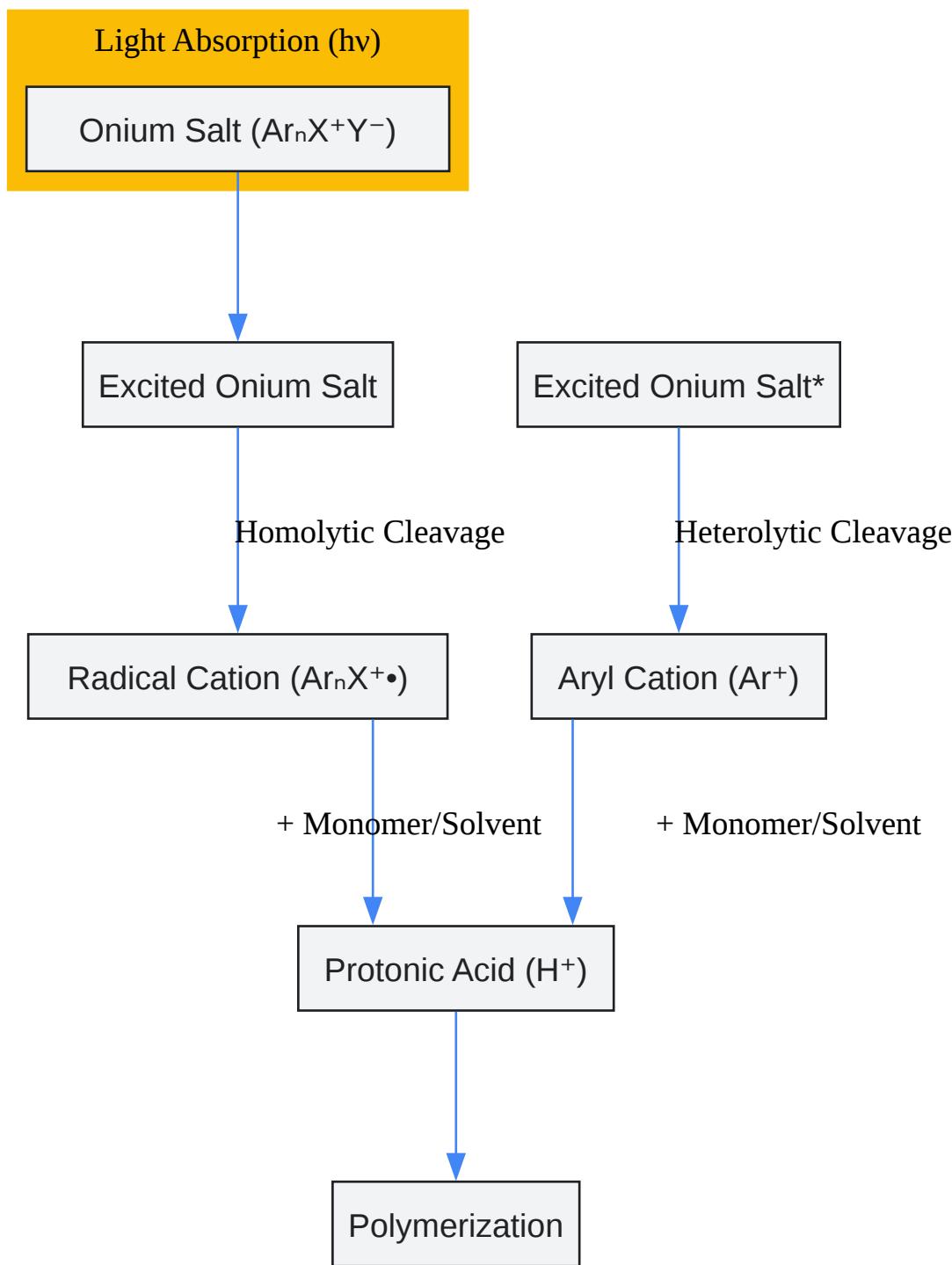
- Sample Preparation:
 - Accurately weigh a small amount of the liquid photopolymer formulation (typically 1-5 mg) into an aluminum DSC pan.
 - If desired, spread the sample to create a thin, even film on the bottom of the pan.
 - Place an empty pan as a reference in the DSC cell.
- Photo-DSC Setup:
 - Place the sample and reference pans into the DSC cell.
 - Set the instrument to an isothermal temperature at which the polymerization will be conducted (e.g., 25°C or 35°C).
 - Allow the system to equilibrate at the set temperature.
- Measurement:
 - Start the measurement, recording the heat flow as a function of time.
 - After a brief baseline is established, expose the sample to the UV/Visible light for a predetermined duration. The instrument's software will control the shutter.
 - The exotherm associated with the polymerization will be recorded.
- Data Analysis:
 - Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).

- The time to reach the maximum heat flow (peak of the exotherm) can be used as an indicator of the polymerization rate.
- The onset of the exotherm indicates the start of the polymerization reaction.

Signaling Pathways and Mechanisms

The initiation of polymerization by onium salt co-initiators involves a series of steps that can be visualized as a signaling pathway. The following diagrams, rendered in DOT language for Graphviz, illustrate these mechanisms.

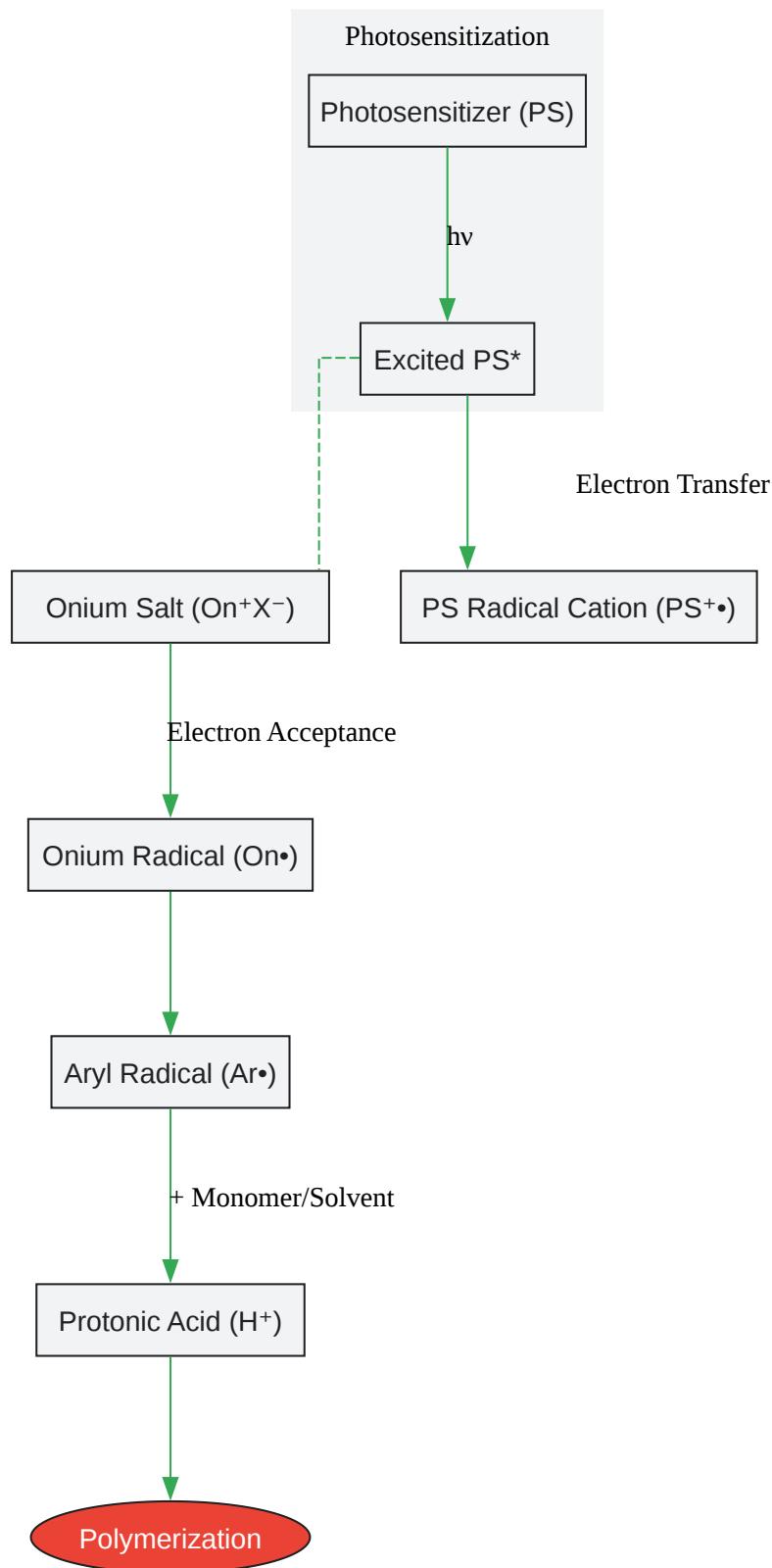
Direct Photoinitiation of an Onium Salt



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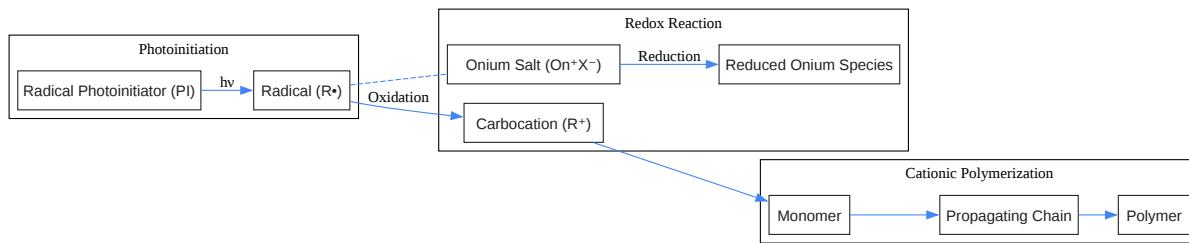
Caption: Direct photolysis of an onium salt leading to initiating species.

Photosensitized Initiation (Type II)

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Caption: Photosensitized decomposition of an onium salt via electron transfer.

Free Radical Promoted Cationic Polymerization (FRPCP) Workflow



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Caption: Workflow of Free Radical Promoted Cationic Polymerization.

Conclusion

Onium salt co-initiators are a versatile and powerful tool in the field of photopolymerization. Their effectiveness is governed by a complex interplay of their chemical structure, the presence of photosensitizers, and the reaction conditions. The quantitative data and experimental protocols presented in this guide offer a foundational understanding for researchers and professionals. The ability to tailor the properties of onium salts and to precisely monitor the kinetics of polymerization opens up new avenues for the development of advanced materials with applications spanning from high-tech manufacturing to innovative drug delivery systems. Further research into novel onium salt structures and multi-component initiator systems will undoubtedly continue to expand the capabilities of photopolymerization.

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